molecular formula C12H17ClN2O2S B11161120 1-[(4-Chlorobenzyl)sulfonyl]-4-methylpiperazine

1-[(4-Chlorobenzyl)sulfonyl]-4-methylpiperazine

Cat. No.: B11161120
M. Wt: 288.79 g/mol
InChI Key: MKDLNUCOJUJARG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperazine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-4-methylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base, followed by the introduction of the piperazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines or chlorophenyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylsulfonyl chloride: Similar structure but lacks the piperazine ring.

    Methanesulfonyl chloride: Contains the sulfonyl group but lacks the chlorophenyl and piperazine moieties.

    4-Methylpiperazine: Contains the piperazine ring but lacks the chlorophenyl and sulfonyl groups.

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperazine is unique due to the combination of the chlorophenyl, methanesulfonyl, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-methylpiperazine

InChI

InChI=1S/C12H17ClN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3

InChI Key

MKDLNUCOJUJARG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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